

Application of Novel DHODH Inhibitors in Preclinical Models of Autoimmune Disease

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Compound of Interest

Compound Name: *Dhoddh-IN-21*

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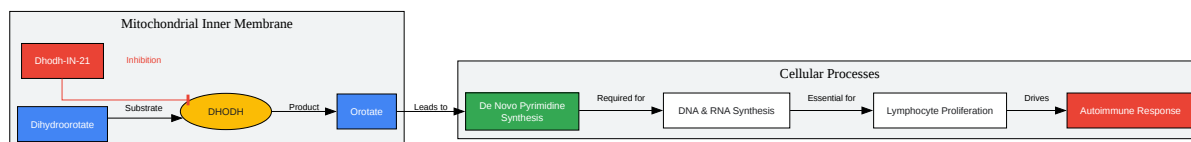
Introduction

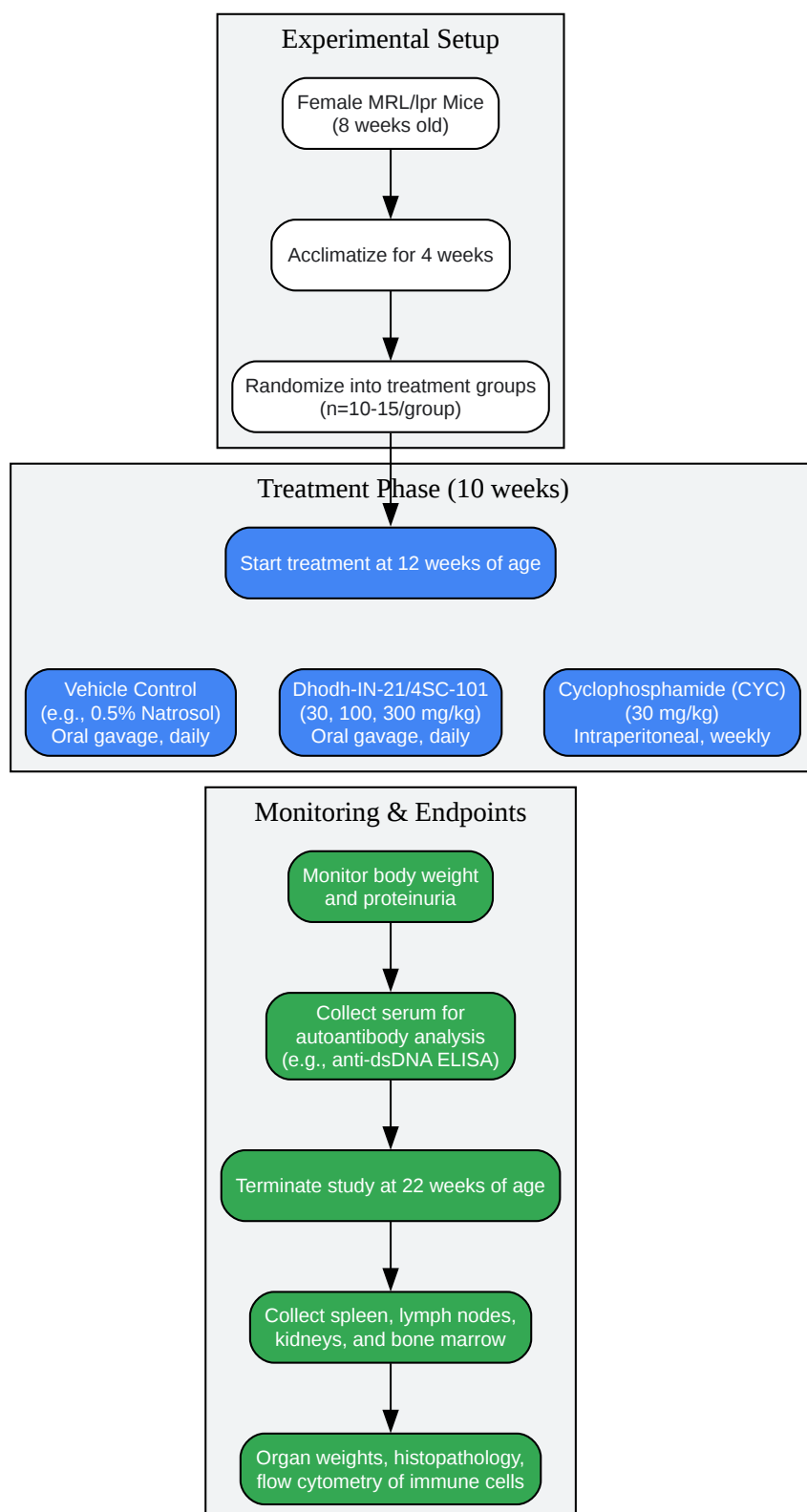
Autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis (MS), are characterized by an aberrant immune response directed against self-antigens. A key pathological feature of these conditions is the clonal expansion of autoreactive T and B lymphocytes. The proliferation of these cells is heavily dependent on the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.[1][2] Inhibition of DHODH selectively targets rapidly proliferating lymphocytes by depleting their pyrimidine pools, thereby exerting a potent immunomodulatory effect.[2][3]

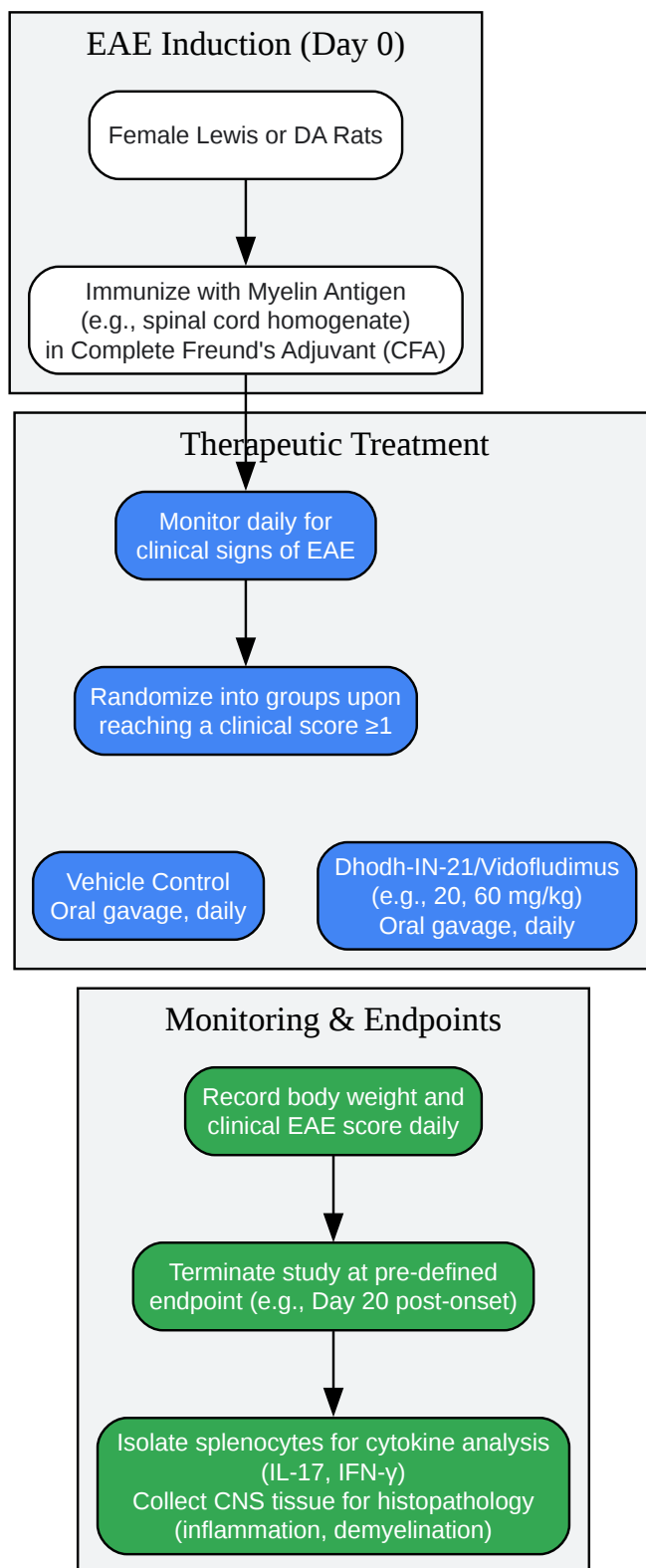
Dhoddh-IN-21 is a potent and selective inhibitor of DHODH. While specific in vivo data for **Dhoddh-IN-21** in autoimmune models is not yet widely published, this document provides representative application notes and protocols based on preclinical studies of other highly selective DHODH inhibitors, such as 4SC-101 (Vidofludimus), in established murine models of SLE and MS. These protocols can serve as a valuable starting point for researchers investigating the therapeutic potential of **Dhoddh-IN-21** and similar molecules.

Mechanism of Action: DHODH Inhibition

DHODH is a flavin-dependent mitochondrial enzyme that converts dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway. Activated T and B lymphocytes, which undergo rapid proliferation during an autoimmune response, have a high demand for pyrimidines and are particularly sensitive to the inhibition of this pathway.^[4] By blocking DHODH, inhibitors like **Dhodh-IN-21** lead to the depletion of intracellular pyrimidine pools. This results in cell cycle arrest and a reduction in the proliferation of autoreactive lymphocytes, ultimately ameliorating the inflammatory cascade that drives autoimmune pathology.^[1]^[4]







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